molecular formula C17H16ClNO4S B6663378 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid

3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663378
M. Wt: 365.8 g/mol
InChI Key: LIOQHWJDTYTDQU-UHFFFAOYSA-N
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Description

3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid is a complex organic compound featuring a thiolane ring, a chloronaphthalene moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps:

    Formation of the Chloronaphthalene Derivative: The starting material, 4-chloronaphthalene, undergoes a halogenation reaction to introduce the chlorine atom at the desired position.

    Oxyacetylation: The chloronaphthalene derivative is then reacted with an oxyacetylating agent to form the 2-(4-chloronaphthalen-1-yl)oxyacetyl intermediate.

    Amination: This intermediate is further reacted with an amine to introduce the amino group, forming 2-(4-chloronaphthalen-1-yl)oxyacetylamine.

    Thiolane Ring Formation: The final step involves the cyclization of the intermediate with a thiolane precursor under acidic or basic conditions to form the thiolane ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chloronaphthalene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer therapies.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers or coatings, where specific chemical functionalities are required.

Mechanism of Action

The mechanism by which 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The chloronaphthalene moiety can intercalate with hydrophobic regions of proteins or membranes, while the carboxylic acid group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloronaphthalen-1-yl)oxyacetic acid: Lacks the thiolane ring, making it less complex and potentially less versatile.

    3-Aminothiolane-3-carboxylic acid: Lacks the chloronaphthalene moiety, which may reduce its hydrophobic interactions.

    4-Chloronaphthalene-1-carboxylic acid: Lacks both the oxyacetyl and thiolane functionalities, limiting its reactivity.

Uniqueness

3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid is unique due to its combination of a chloronaphthalene moiety, an oxyacetyl group, and a thiolane ring. This combination provides a diverse set of chemical functionalities, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[2-(4-chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-13-5-6-14(12-4-2-1-3-11(12)13)23-9-15(20)19-17(16(21)22)7-8-24-10-17/h1-6H,7-10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOQHWJDTYTDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)COC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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